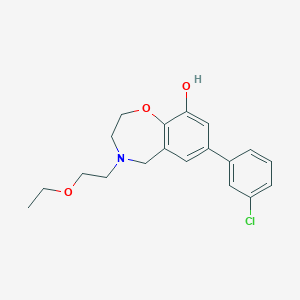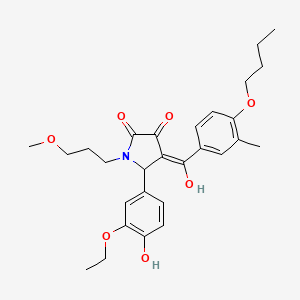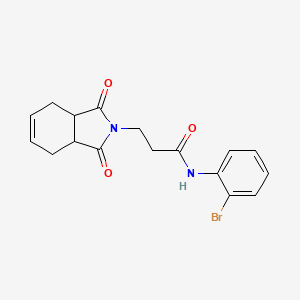
N-(2-cyanophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including a cyano group, a carboxamide group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the reaction of 2-cyanophenylamine with 3,5-dimethyl-1,2-oxazole-4-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acetone, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxazole derivatives with various functional groups.
Reduction: Amine derivatives with reduced cyano groups.
Substitution: Substituted oxazole derivatives with different functional groups.
Scientific Research Applications
N-(2-cyanophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyanophenyl)-N,N-dimethylformamidine: Similar in structure but lacks the oxazole ring, leading to different chemical properties and applications.
2-(2-cyanophenyl)-N-phenylacetamide: Contains a phenylacetamide group instead of the oxazole ring, resulting in distinct biological activities.
Uniqueness
N-(2-cyanophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-cyanophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-8-12(9(2)18-16-8)13(17)15-11-6-4-3-5-10(11)7-14/h3-6H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBOFRJKAFCUBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-phenoxy-1-(spiro[2.3]hex-1-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5411678.png)
![N-[(2-BROMOPHENYL)METHYL]-1-ETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5411685.png)
![6-[(1E)-2-[3-ETHOXY-4-(2-METHYLPROPOXY)PHENYL]ETHENYL]-5-NITROPYRIMIDINE-2,4-DIOL](/img/structure/B5411689.png)
![1-{[2-chloro-5-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5411708.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5411712.png)
![3-morpholin-4-yl-N-[(4-propan-2-ylphenyl)methyl]propan-1-amine;dihydrochloride](/img/structure/B5411720.png)

![6-[1-(1,3-benzodioxol-5-yloxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5411736.png)

![2,3-Dihydroindol-1-yl-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone](/img/structure/B5411746.png)



![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5411782.png)
